2-Ethoxybenzamidine hydrochloride
Overview
Description
2-Ethoxybenzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 g/mol . It is a pharmaceutical intermediate often used in the synthesis of phosphodiesterase inhibitors . The compound appears as a white to off-white solid and is slightly soluble in DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzamidine hydrochloride can be synthesized from 2-ethoxybenzonitrile in a single step . The preparation involves suspending ammonium chloride in toluene and cooling the suspension to 0°C. A solution of trimethylaluminum in hexane is then added dropwise, and the mixture is stirred at room temperature until gas evolution ceases. 2-Ethoxybenzonitrile is added, and the reaction mixture is stirred overnight at 80°C . The reaction mixture is then cooled and added to a suspension of silica gel and chloroform, stirred, filtered, and the filtrate is evaporated to yield the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxybenzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amidine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamidines .
Scientific Research Applications
2-Ethoxybenzamidine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethoxybenzamidine hydrochloride involves its role as an intermediate in the synthesis of phosphodiesterase inhibitors . These inhibitors work by blocking the enzyme phosphodiesterase, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle tissues . This mechanism is particularly relevant in the treatment of erectile dysfunction .
Comparison with Similar Compounds
- 2-Ethoxybenzonitrile
- 2-Ethoxybenzimidamide
- 2-Ethoxybenzenecarboximidamide
Comparison: 2-Ethoxybenzamidine hydrochloride is unique due to its specific structure and its role as an intermediate in the synthesis of phosphodiesterase inhibitors . Compared to similar compounds, it offers distinct reactivity and application potential in pharmaceutical synthesis .
Properties
IUPAC Name |
2-ethoxybenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHLSBQVIXGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486481 | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18637-00-8 | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18637-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzimidamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzamidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxybenzenecarboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Ethoxybenzamidine hydrochloride in the synthesis of Vardenafil hydrochloride?
A1: this compound serves as a crucial building block in the multi-step synthesis of Vardenafil hydrochloride []. The paper describes how it undergoes two condensation reactions with an intermediate derived from D,L-alanine. This double condensation is followed by a ring-closing reaction, ultimately leading to the formation of 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]-trizin-4-one, a key intermediate in the synthesis of Vardenafil hydrochloride [].
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